molecular formula C15H13FN4O B1631283 Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate CAS No. 304874-06-4

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate

Cat. No. B1631283
M. Wt: 284.29 g/mol
InChI Key: WSKGRWHECMNHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate” is a chemical compound with the molecular formula C15H13FN4O. It is also known by other names such as “1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidic acid methyl ester” and "pyrazolo[3,4-b]pyridine-3-carbiMidate" .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate” are not detailed in the retrieved papers, alcohols generally react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .

Scientific Research Applications

Fluorescent Tag for Carbohydrates Analysis

  • 1,3-di(2-pyridyl)-1,3-propanedione (DPPD), a compound structurally similar to Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate, has been used as a fluorogenic labeling reagent for sugars. This application enables sensitive HPLC-based detection and analysis of monosaccharides in complex biological matrices, such as blood and milk samples (Cai et al., 2014).

GPR39 Agonists Discovery

  • Molecules structurally related to Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate have been identified as novel GPR39 agonists. These compounds have been characterized for their signaling patterns and show potential for kinase off-target applications (Sato et al., 2016).

Tuning Electronic Properties for OLEDs

  • Iridium(III) carbene complexes with N^N′ ligands, including structures similar to Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate, have been investigated. These complexes are relevant in organic light-emitting diodes (OLEDs), where tuning electronic properties and quantum efficiency is crucial (Liu et al., 2014).

Anticonvulsant Activity

  • Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, structurally related to the compound , have been synthesized and evaluated for their anticonvulsant activity, highlighting the potential therapeutic applications in neurology (Kelley et al., 1995).

PDE9 Inhibitor Characterization

  • Compounds structurally similar have been characterized as potent and selective inhibitors of phosphodiesterase 9 (PDE9), with potential applications in treating neurological disorders like Alzheimer's disease (Wunder et al., 2005).

Novel Anti-Lung Cancer Activity

  • Fluoro substituted benzo[b]pyran compounds, which share a similar structure, have shown promising anti-lung cancer activity. This indicates the potential of Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate in oncology research (Hammam et al., 2005).

properties

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-21-14(17)13-11-6-4-8-18-15(11)20(19-13)9-10-5-2-3-7-12(10)16/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKGRWHECMNHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate

Synthesis routes and methods

Procedure details

30.37 g (562 mmol) of sodium methoxide are dissolved in 1.5 l of methanol, and 36.45 g (144.5 mmol) of 3-cyano-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine (from Example 4A) are added. The mixture is stirred at room temperature for 2 hours and the resulting solution is employed directly for the next stage.
Quantity
30.37 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
36.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate

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